molecular formula C26H28N2O5 B2536003 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 618366-59-9

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2536003
CAS RN: 618366-59-9
M. Wt: 448.519
InChI Key: KATCRBBPQUSWKR-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H28N2O5 and its molecular weight is 448.519. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocycles

Heterocyclic compounds bearing benzofuran and pyridazinone or benzofuran and pyridone moieties exhibit enhanced biological activities due to their complex structures. For instance, the synthesis of different heterocycles using 2-carboxy-7-methoxy benzofuran-3-acetic acid as a starting material has been explored. This approach involves the treatment with acetic anhydride and further reaction with aryldiazonium chloride, leading to the formation of heterocycles with potential enhanced biological activities (Patankar, Athalye, Verma, & Dalvi, 2000).

Nonlinear Optical Materials

The nonlinear optical (NLO) properties of certain derivatives related to the compound have been investigated using density functional theory (DFT) and time-dependent (TD)-DFT methods. These studies suggest that such compounds are promising candidates for NLO materials, exhibiting static first and second hyperpolarizabilities significantly larger than those of the NLO prototypical molecule, para-nitroaniline. This indicates a potential application in the field of photonics and optoelectronics, where materials with strong NLO properties are sought for applications in lasers, optical switching, and telecommunications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Antimicrobial and Antioxidant Activities

A new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds has been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds exhibit a degree of antimicrobial and antioxidant activities, with specific analogues showing excellent antimicrobial activity and others displaying dominant antioxidant efficacy compared to standard butylated hydroxy anisole (BHA). This research underscores the potential of such compounds in developing new antimicrobial and antioxidant agents (Rangaswamy, Kumar, Harini, & Naik, 2017).

Antibacterial Activity

Novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have been synthesized and tested for their antibacterial activity. The synthesis involves the condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate and further cyclization to form 1,3,4-oxadiazoles. These compounds have been evaluated for their potential antibacterial properties, demonstrating the broad applicability of such heterocyclic compounds in medicinal chemistry (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-4-27(5-2)14-15-28-23(17-10-12-19(32-3)13-11-17)22(25(30)26(28)31)24(29)21-16-18-8-6-7-9-20(18)33-21/h6-13,16,23,30H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATCRBBPQUSWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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